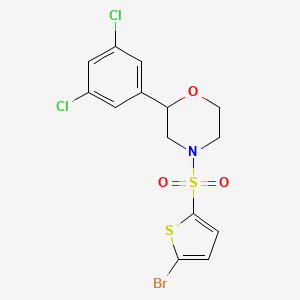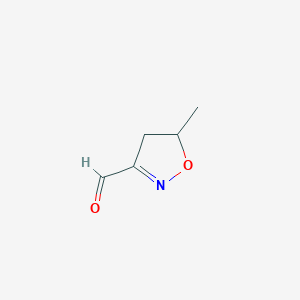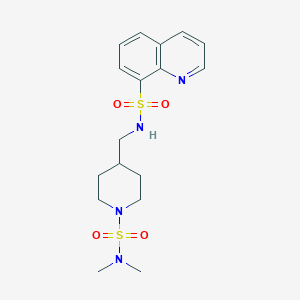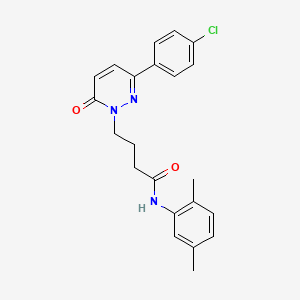
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide involves the inhibition of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and pain. It also leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide include a decrease in inflammation and pain. It also leads to a decrease in the growth and proliferation of cancer cells. This compound has been found to have low toxicity and high selectivity towards certain enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide in lab experiments include its low toxicity and high selectivity towards certain enzymes and proteins. This compound can be used as a tool to study the function of certain proteins and enzymes. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for the study of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide. Some of these directions include:
1. Further studies on the anti-inflammatory and analgesic properties of this compound in the treatment of various diseases.
2. Studies on the potential applications of this compound in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
3. Studies on the structure-activity relationship of this compound and its analogs.
4. Development of new synthetic methods for the preparation of this compound and its analogs.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion:
In conclusion, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide is a chemical compound that has potential applications in various fields such as medicine, biology, and chemistry. This compound has been extensively studied in scientific research for its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The future directions for the study of this compound include further studies on its properties and potential applications, the development of new synthetic methods, and studies on its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis method of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide involves the reaction of 4-chlorophenylhydrazine with 2,5-dimethylbenzoyl chloride to form 3-(4-chlorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazine-4-carbonyl chloride. This intermediate is then reacted with 2,5-dimethylphenylmagnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied in scientific research for its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biology, this compound has been used as a tool to study the function of certain proteins and enzymes. In chemistry, this compound has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLPZOZIUHKWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

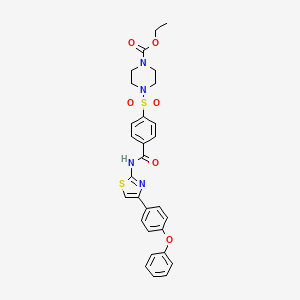
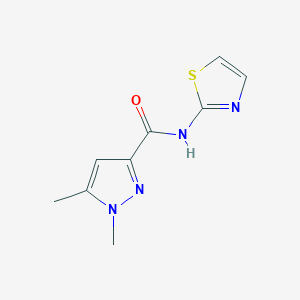

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
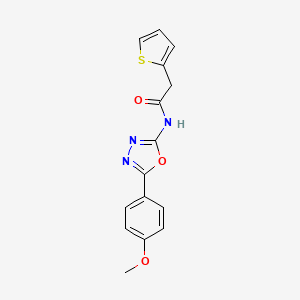
![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
